molecular formula C23H20N2O2S B11352488 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No.: B11352488
M. Wt: 388.5 g/mol
InChI Key: ITMSMGYFZKHIBN-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.

    Acylation: The benzothiazole derivative is then acylated using an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

    Etherification: The final step involves the etherification of the acylated benzothiazole with 4-ethylphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dimethylformamide (DMF) and chloroform, and catalysts such as N,N-dimethyl-4-aminopyridine (DMAP) are employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole moiety is known to interact with various biological targets, including proteins and nucleic acids, leading to its diverse biological activities .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide can be compared with other benzothiazole derivatives such as:

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
  • N-(1,3-benzothiazol-2-yl)-4-substituted benzamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)-1,3,4-thiadiazole derivatives

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C23H20N2O2S/c1-2-16-7-13-19(14-8-16)27-15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26)

InChI Key

ITMSMGYFZKHIBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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